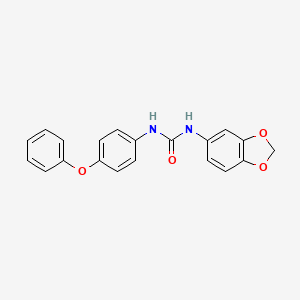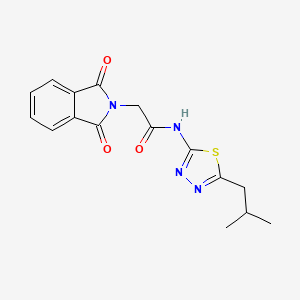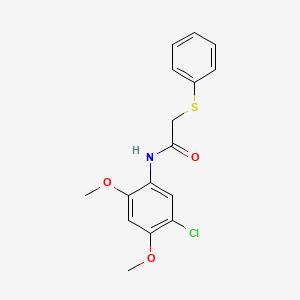
N-1,3-benzodioxol-5-yl-N'-(4-phenoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-N'-(4-phenoxyphenyl)urea, also known as BPU, is a chemical compound that has been widely studied for its potential applications in scientific research. BPU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and cell biology. In
Wirkmechanismus
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(4-phenoxyphenyl)urea is not fully understood, but it is thought to involve inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that is involved in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair. This compound has been shown to inhibit CK2 activity in vitro and in vivo, which may contribute to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit tumor growth in vitro and in vivo, and to have anti-inflammatory and anti-angiogenic effects. This compound has also been shown to induce apoptosis in cancer cells, and to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-1,3-benzodioxol-5-yl-N'-(4-phenoxyphenyl)urea has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-(4-phenoxyphenyl)urea. One area of interest is the development of this compound analogs with improved potency and selectivity for CK2 inhibition. Another area of interest is the use of this compound as a tool to study the role of CK2 in other diseases, such as neurodegenerative diseases and cardiovascular disease. Finally, this compound may have potential applications in drug development, either as a lead compound for the development of new drugs or as a tool for identifying new drug targets.
Synthesemethoden
The synthesis of N-1,3-benzodioxol-5-yl-N'-(4-phenoxyphenyl)urea involves the reaction of 4-phenoxyaniline with 1,3-benzodioxole-5-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to produce this compound. The purity of the synthesized this compound can be improved through recrystallization and purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-N'-(4-phenoxyphenyl)urea has been widely studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. This compound has also been shown to inhibit the activity of protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation and apoptosis. This compound has been used as a tool to study the role of CK2 in cancer and other diseases.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-phenoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(22-15-8-11-18-19(12-15)25-13-24-18)21-14-6-9-17(10-7-14)26-16-4-2-1-3-5-16/h1-12H,13H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCPHTSQDHZEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-chloro-N-[2-(4-chlorophenyl)ethyl]nicotinamide](/img/structure/B5725309.png)



![N-1,3-benzodioxol-5-yl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5725341.png)
![2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5725343.png)
![2-[(2-chlorobenzyl)thio]-N-isopropylacetamide](/img/structure/B5725351.png)


![3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5725367.png)
![dimethyl 3-methyl-5-[(3-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5725370.png)